

Technical Guide: Physical State and Properties of D-Fructose-¹⁸O-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-Fructose-18O-2

Cat. No.: B12392501

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the physical state and associated properties of D-Fructose-¹⁸O-2. As an isotopically labeled analog of D-Fructose, its physical characteristics are benchmarked against the well-documented properties of the parent compound. This guide synthesizes available data on D-Fructose's physical state, crystalline structure, and solubility. Furthermore, it furnishes standardized experimental protocols for the determination of key physical properties, relevant for the handling and characterization of D-Fructose-¹⁸O-2 in a research and development setting.

Introduction and Scope

D-Fructose-¹⁸O-2 is an isotopically labeled form of D-Fructose, where the oxygen atom at the C2 position is replaced with the stable isotope oxygen-18[1]. Such labeling is crucial for tracer studies in metabolic research, allowing for the precise tracking of molecules through complex biochemical pathways[2][3][4].

The introduction of a heavier oxygen isotope results in a marginal increase in the molecule's mass. However, this substitution is not expected to significantly alter the macroscopic physical properties such as physical state, melting point, or solubility under standard laboratory conditions. Therefore, the physical data presented in this guide are based on the experimentally determined values for unlabeled D-Fructose.

Physical State and Appearance

At ambient temperature and pressure, D-Fructose is a white, odorless, crystalline solid[5][6][7]. It is the most water-soluble of all sugars[6][8]. Based on the principles of isotopic substitution, D-Fructose-¹⁸O-2 is presumed to share this physical state and appearance. In its pure, dry form, it exists as colorless crystals or a white crystalline powder[5].

In the solid state, crystalline fructose is predominantly in the six-membered β -d-fructopyranose ring form[8][9]. However, when dissolved in water, it establishes an equilibrium mixture of several tautomers: approximately 70% β -d-fructopyranose, 22% β -d-fructofuranose, and smaller quantities of other cyclic and open-chain forms[9][10].

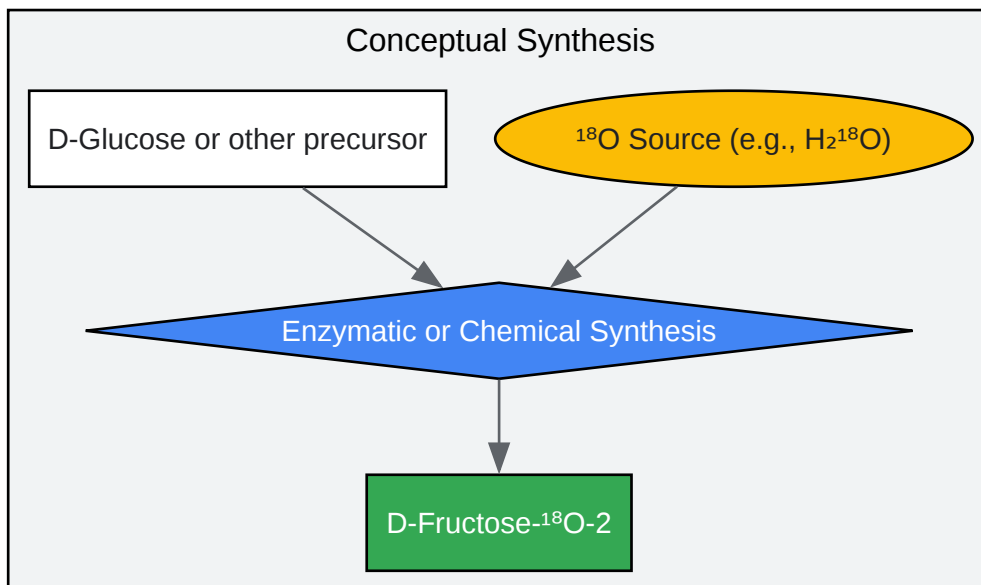
Quantitative Physical Data

The following table summarizes the key physical properties of D-Fructose, which serve as a reliable reference for D-Fructose-¹⁸O-2.

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₅ ¹⁸ O
Molecular Weight	Approx. 182.16 g/mol (unlabeled: 180.16 g/mol) [11]
Physical Appearance	White crystalline solid[6][7]
Melting Point	103-122 °C (with decomposition)[5][6][11]
Density	~1.6-1.7 g/cm ³ [5][6]
Crystal Structure	Orthorhombic, bisphenoidal prisms (from alcohol)[12]
Water Solubility	Freely soluble; ~4000 g/L at 25 °C[6][7]
Other Solubilities	Methanol: Soluble (1 g in 14 ml)[13] Ethanol: Soluble (1 g in 15 ml) Acetone: Slightly soluble (freely soluble when hot) Pyridine: Soluble

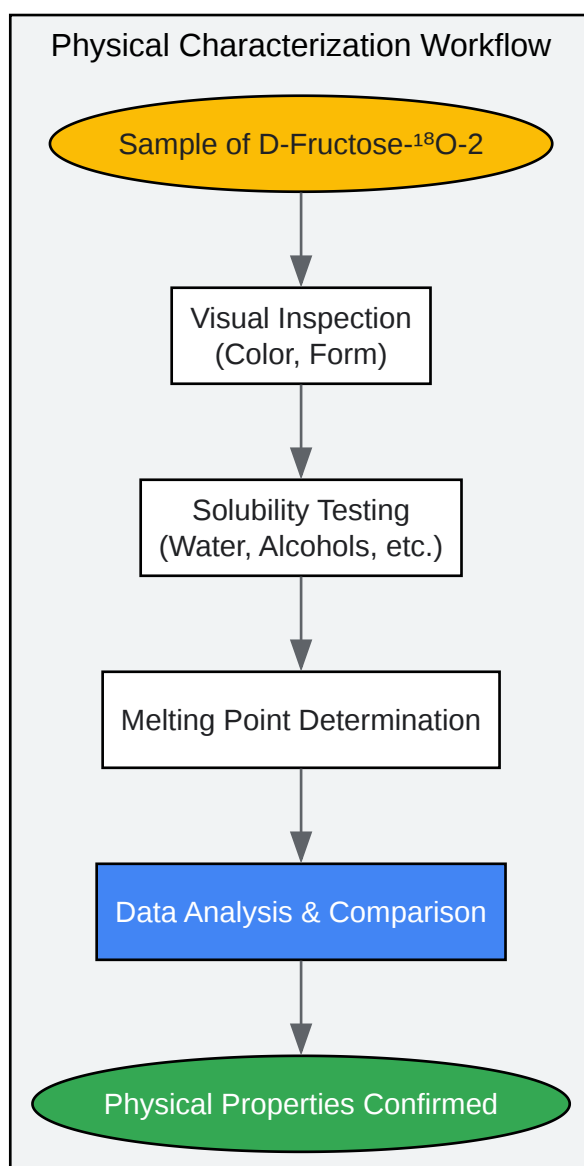
Conceptual and Experimental Workflows

The following diagrams illustrate the conceptual synthesis pathway for isotopically labeled fructose and the general experimental workflow for its physical characterization.



[Click to download full resolution via product page](#)

Caption: Conceptual synthesis of D-Fructose-¹⁸O-2.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for physical characterization.

Experimental Protocols

This protocol describes a standard method for determining the melting point of a solid organic compound using a capillary tube apparatus.[14][15]

Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]
- Capillary tubes (sealed at one end)[15]
- Thermometer
- Sample of D-Fructose-¹⁸O-2, finely powdered
- Mortar and pestle (optional)

Procedure:

- Sample Preparation: Place a small amount of the dry D-Fructose-¹⁸O-2 sample on a clean, dry surface. If the crystals are not fine, gently grind them to a powder.[16]
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until the packed sample is 1-2 mm high.[15][16]
- Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Place the assembly into the heating block or oil bath of the melting point apparatus.[14][15]
- Heating: Heat the apparatus rapidly to about 10-15 °C below the expected melting point of fructose (~103-122 °C). Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[14][17]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[17][18]
- Purity Check: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[14]

Recrystallization is a standard technique to purify solid compounds. This protocol is suitable for purifying a sample of D-Fructose-¹⁸O-2.[19][20]

Materials:

- Impure solid D-Fructose-¹⁸O-2
- Appropriate solvent (e.g., ethanol-water mixture)
- Two Erlenmeyer flasks
- Heating source (e.g., hot plate)
- Buchner funnel and filter paper
- Vacuum flask and tubing

Procedure:

- **Solvent Selection:** Choose a solvent in which fructose is highly soluble at high temperatures but poorly soluble at low temperatures. An ethanol/water mixture is often suitable for sugars.
- **Dissolution:** Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[\[19\]](#)
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Cooling and Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. The cooling can be completed in an ice bath to maximize the yield.[\[19\]](#)[\[20\]](#)
- **Crystal Collection:** Collect the purified crystals by vacuum filtration using a Buchner funnel.[\[20\]](#)
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
- **Drying:** Dry the purified crystals completely to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a low temperature.

This document is intended for research purposes only. All experimental procedures should be conducted in a controlled laboratory environment with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. isotope.bocsci.com [isotope.bocsci.com]
- 3. Glycation isotopic labeling with ^{13}C -reducing sugars for quantitative analysis of glycated proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ^{13}C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D(-)-Fructose | 57-48-7 [chemicalbook.com]
- 6. Fructose - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. CRYSTALLINE FRUCTOSE - Ataman Kimya [atamanchemicals.com]
- 9. carbohydrates - Can fructose take multiple forms ? Which of these structures of fructose is correct? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Fructose - American Chemical Society [acs.org]
- 11. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. EP0613954A1 - Fructose crystallization - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. m.youtube.com [m.youtube.com]

- 18. pennwest.edu [pennwest.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mt.com [mt.com]
- To cite this document: BenchChem. [Technical Guide: Physical State and Properties of D-Fructose-¹⁸O-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392501#physical-state-of-d-fructose-18o-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com